1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
Description
Properties
IUPAC Name |
1-(azetidin-3-yl)-1,2,4-triazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c1-5(2-6-1)9-4-7-3-8-9;;/h3-6H,1-2H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZMSAKUXKGEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring synthesis is typically achieved via cyclization reactions involving hydrazine derivatives and formamide or related intermediates. A notable industrially relevant method includes:
- Reacting formic acid esters (formate esters), hydrazine hydrate, and ammonium salts in a sealed autoclave under pressurized and controlled heating conditions.
- The reaction proceeds with gradual warming to a target temperature, followed by slow cooling.
- Byproducts such as methanol are evaporated using residual heat.
- The resulting crude product is processed by refluxing with ethanol, filtration, and crystallization to isolate pure 1H-1,2,4-triazole.
This method is advantageous due to its relatively low energy consumption, high yield, and reduced waste generation.
Formation of the Azetidine Moiety
The azetidine ring, a four-membered nitrogen-containing heterocycle, can be synthesized via:
- Aza Paternò–Büchi reaction involving photocycloaddition of imines and alkenes,
- Alternative synthetic routes include nucleophilic substitution or ring closure reactions starting from appropriate amino alcohols or haloalkylamines.
The azetidine ring is often prepared or functionalized as azetidin-3-yl derivatives to facilitate subsequent coupling.
Coupling of Azetidine and 1,2,4-Triazole Rings
The coupling step involves linking the azetidine moiety to the triazole ring, typically through nucleophilic substitution or alkylation reactions:
- The nucleophilic nitrogen of the azetidine attacks an electrophilic center on the triazole precursor or vice versa.
- Reaction conditions often include polar aprotic solvents (e.g., dimethylformamide), mild bases (e.g., potassium carbonate), and controlled temperatures (~60 °C).
- Catalysts or activating agents may be employed to improve yield and selectivity.
This step is critical for ensuring the correct regiochemistry and maintaining the integrity of both heterocycles.
Salt Formation: Dihydrochloride Preparation
- The free base of 1-(azetidin-3-yl)-1H-1,2,4-triazole is treated with hydrochloric acid to form the dihydrochloride salt.
- This process improves compound stability, solubility, and handling properties.
- The salt formation is typically performed in anhydrous solvents under controlled temperature to avoid degradation.
Reaction Conditions and Optimization
Analytical Characterization During Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms azetidine ring conformation and triazole substitution pattern.
- High-Performance Liquid Chromatography (HPLC): Monitors purity (>95%) and reaction completion.
- Mass Spectrometry (MS): Validates molecular weight and salt formation.
- X-ray Crystallography: Used if crystalline samples are obtained for stereochemical confirmation.
Research Findings and Practical Considerations
- The azetidine ring’s inherent ring strain enhances nucleophilicity at the nitrogen, facilitating coupling reactions.
- The 1,2,4-triazole ring formation via hydrazine and formate esters is efficient and environmentally favorable.
- Salt formation with hydrochloric acid is essential for pharmaceutical-grade compound preparation.
- Optimization studies suggest that reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.
- Safety protocols must be observed due to the corrosive nature of hydrochloric acid and potential volatility of intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring can yield azetidinones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride serves as a building block for synthesizing complex heterocyclic compounds. Its ability to participate in various chemical reactions such as nucleophilic substitutions and cyclizations makes it a valuable intermediate for developing new materials and compounds.
Biology
The compound has been extensively studied for its biological activities , including:
- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains.
- Antiviral Activity: Preliminary studies suggest potential efficacy against certain viral infections through mechanisms that may involve inhibiting viral replication.
- Anticancer Potential: Investigations into its anticancer properties reveal that it may induce apoptosis in cancer cells and inhibit tumor growth.
Medicine
In medicinal chemistry, the compound is explored as a therapeutic agent for various diseases. Its interactions with biological targets such as enzymes and receptors could lead to the development of novel drugs for conditions like cancer and infectious diseases.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising potential as an antimicrobial agent.
Case Study 2: Anticancer Effects
In vitro tests on human cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.
Industrial Applications
The compound is also utilized in the development of new materials and chemical processes. Its unique properties allow for applications in:
- Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with enhanced properties.
- Catalysis: Acts as a catalyst or ligand in various organic transformations due to its ability to stabilize reactive intermediates.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic natural amino acids, allowing the compound to interact with enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Azetidine Modifications
1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride
- Structure : Contains methyl groups at the 3- and 5-positions of the triazole ring.
- Molecular Weight: 225.12 g/mol (vs. 211.09 g/mol for the non-methylated variant in ) .
1-[(Azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride
- Structure : Azetidine is attached via a methylene (-CH2-) linker rather than directly.
- Molecular Weight : 211.09 g/mol .
- Functional Implications : The linker may reduce steric hindrance, improving binding to target enzymes or receptors.
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole dihydrochloride
- Structure : A benzyl group with a hydrazine substituent replaces the azetidine ring.
Triazole Derivatives in Agrochemicals
Epoxiconazole
- Structure : Contains an oxirane (epoxide) and chlorophenyl/fluorophenyl groups.
- Application : Broad-spectrum fungicide (e.g., BAS 480 F) .
- Comparison : The azetidine-triazole scaffold lacks the bulky aromatic substituents of epoxiconazole, suggesting divergent target specificity.
Azocyclotin
Biological Activity
1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : CHClN
- Molecular Weight : 197.06 g/mol
- CAS Number : 1251925-09-3
Biological Activities
The biological activities of this compound are primarily attributed to its triazole moiety, which is known for various pharmacological effects.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria. A study reported that certain triazole compounds demonstrated minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Enterococcus faecalis | 2 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | >64 |
Anticancer Activity
Triazole compounds have also been evaluated for their anticancer properties. In vitro studies indicated that certain derivatives could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, compounds showed IC values in the low micromolar range, indicating potent activity against these cell lines .
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 5 |
| HepG2 | 10 |
Antioxidant Activity
The antioxidant potential of triazole derivatives has been highlighted in various studies. Compounds were tested using DPPH radical scavenging assays, showing moderate to high antioxidant activity compared to standard antioxidants like Trolox .
The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the triazole ring enhances the compound's ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to target sites in microorganisms and cancer cells .
Case Studies
Several case studies have documented the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their antibacterial properties against various strains. The most potent compound exhibited an MIC of 0.008 µg/mL against Streptococcus pneumoniae .
- Anticancer Screening : Another study focused on the anticancer effects of triazole derivatives on different cancer cell lines, revealing that specific modifications in the structure could significantly enhance activity against breast cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride, and how is its purity validated?
- Methodology : Synthesis typically involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) between azides and alkynes to form the triazole core, followed by functionalization of the azetidine moiety. Key intermediates include hydrazide derivatives, which react with phenacyl bromides or chloroacetone under reflux conditions .
- Characterization : Purity is confirmed via NMR (¹H/¹³C) for structural elucidation, mass spectrometry (HRMS) for molecular weight validation, and HPLC for quantitative purity assessment (>95%). The dihydrochloride form is identified by chloride ion titration .
Q. How can researchers convert the dihydrochloride salt to its free base, and what solvents are optimal for this process?
- Methodology : The free base is obtained by treating an aqueous solution of the dihydrochloride with NaOH or KOH (1–2 M), followed by extraction with dichloromethane or chloroform. The organic phase is dried over anhydrous Na₂SO₄ and evaporated under reduced pressure .
- Note : Solvent choice depends on the compound’s solubility profile; polar aprotic solvents (e.g., DMF) may stabilize intermediates during extraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
